

SZM-1209 vs. reversine: a comparative analysis of Mps1 inhibition

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Compound of Interest

Compound Name: SZM-1209

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A Comparative Analysis of Mps1 Inhibition: Reversine vs. AZ3146

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), is a critical enzyme in ensuring accurate chromosome segregation during mitosis. Its overexpression is implicated in various cancers, making it a compelling target for anti-cancer drug development. This guide provides a comparative analysis of two small molecule inhibitors of Mps1: reversine and AZ3146. While the initial query included **SZM-1209**, our research indicates it is a potent and specific RIPK1 inhibitor, with no current evidence supporting its activity against Mps1. Therefore, this guide will focus on a detailed comparison of reversine and the well-characterized Mps1 inhibitor, AZ3146, presenting key quantitative data, experimental methodologies, and visual representations of their mechanisms and the experimental processes used to evaluate them.

Introduction to Mps1 and its Inhibition

The Monopolar spindle 1 (Mps1) kinase, also known as TTK, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all

chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, the SAC can be overridden, leading to misaligned chromosomes, mitotic catastrophe, and ultimately, apoptosis in cancer cells. This makes Mps1 an attractive target for therapeutic intervention in oncology.

Reversine, a 2,6-disubstituted purine, was initially identified for its ability to induce dedifferentiation in myoblasts. Subsequent research revealed it to be a potent, ATP-competitive inhibitor of Mps1.^{[1][2]} It has also been shown to inhibit other kinases, most notably Aurora kinases, though with lower potency.^{[1][3]}

AZ3146 is another potent and selective small molecule inhibitor of Mps1. It has been instrumental in elucidating the role of Mps1's catalytic activity in the spindle assembly checkpoint and chromosome alignment.^{[4][5]}

Quantitative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of reversine and AZ3146 against Mps1 and a selection of other kinases. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vitro Potency against Mps1

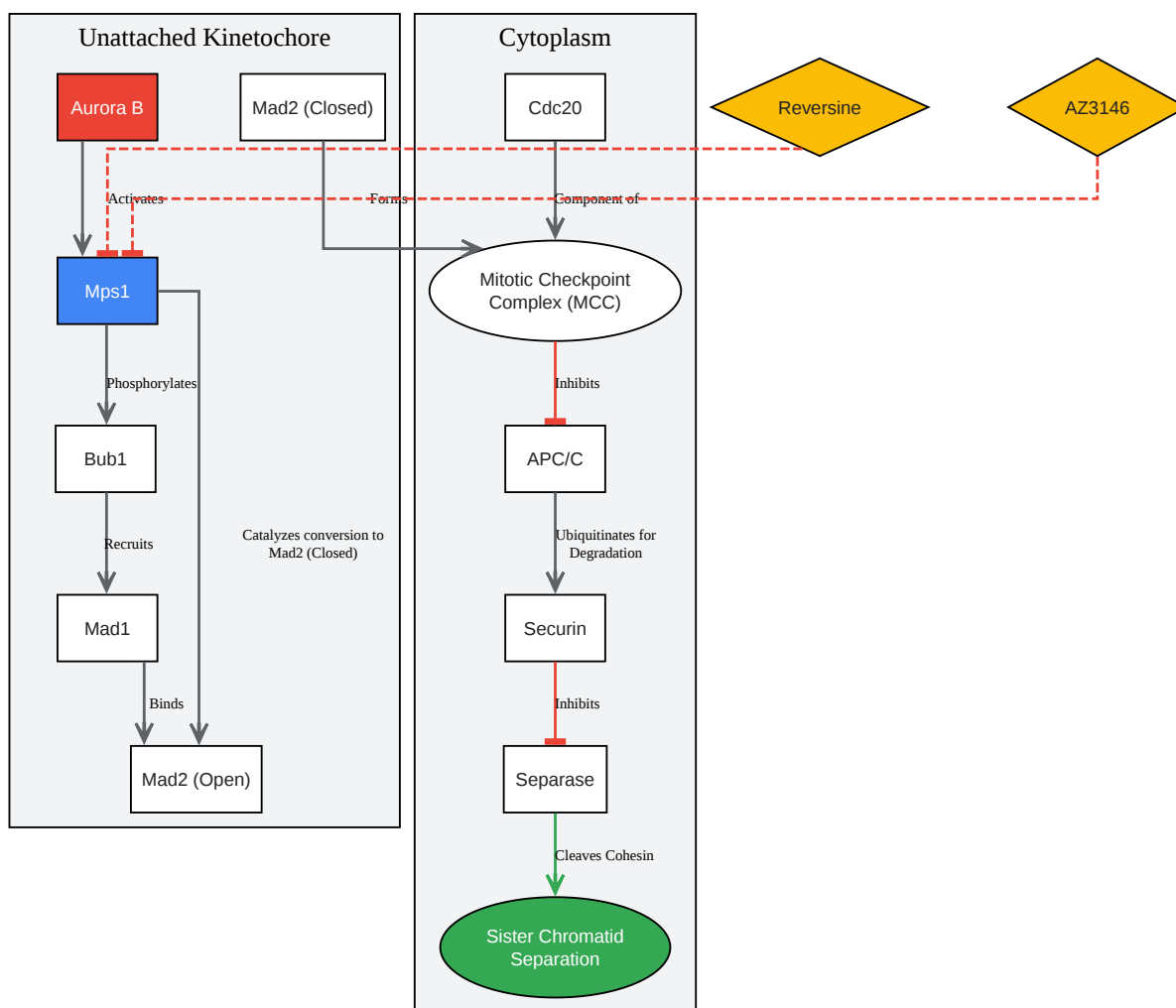
Compound	Target	IC50 (nM)	Source
Reversine	Full-length Mps1	2.8	^[6]
Mps1 kinase domain	6	^[6]	
AZ3146	Mps1	~35	^{[4][5]}

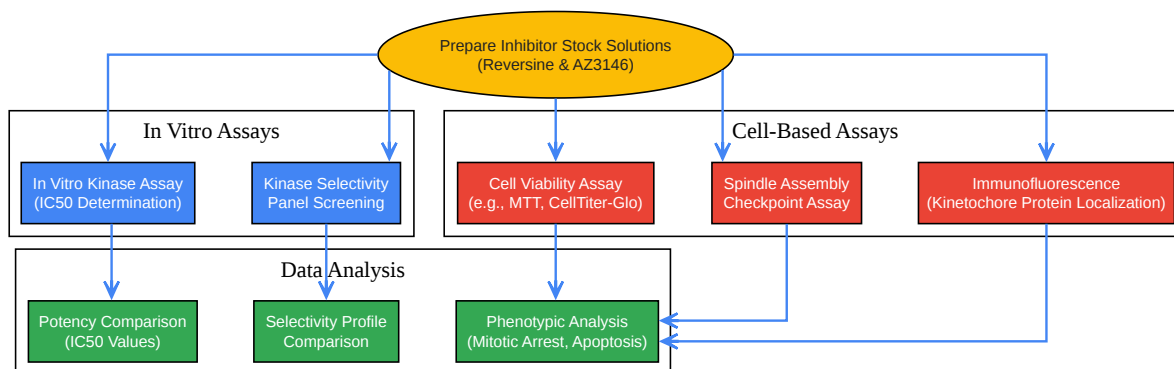
Table 2: Kinase Selectivity Profile

Compound	Kinase	IC50 (nM) or % Inhibition @ 1μM	Source
Reversine	Aurora A	876	[1]
Aurora B	98.5	[1]	
CDK1/CycB	No significant inhibition	[7]	
Plk1	No significant inhibition	[7]	
AZ3146	Aurora B	No significant inhibition	[5]
Cdk1	No significant inhibition	[5]	
FAK	>40% inhibition	[5]	
JNK1	>40% inhibition	[5]	
JNK2	>40% inhibition	[5]	
KIT	>40% inhibition	[5]	

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Mps1 and the experimental approaches to its study, the following diagrams are provided.





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